molecular formula C9H12N2O B2525780 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one CAS No. 1341733-03-6

3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one

Cat. No.: B2525780
CAS No.: 1341733-03-6
M. Wt: 164.208
InChI Key: BGKFWMRHNPHESE-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one (CAS 1341733-03-6) is a chemical compound of significant interest in medicinal and organic chemistry research. It features a cyclopentanone ring directly linked to a 1-methylimidazole group, creating a versatile molecular scaffold. This structure is characterized by its molecular formula of C9H12N2O and a molecular weight of 164.21 g/mol . The core research value of this compound lies in its imidazole heterocycle, a privileged structure in drug discovery. Imidazole derivatives are known to interact with a wide array of therapeutic targets, enzymes, and receptors in biological systems . This compound serves as a key synthetic intermediate for the exploration of novel biologically active molecules. Researchers utilize this and similar scaffolds in structure-activity relationship (SAR) studies, particularly in the design of ligands for various binding sites . Its defined structure, confirmed by its SMILES code CN1C=CN=C1C1CCC(=O)C1, makes it a valuable building block for further chemical functionalization and library synthesis aimed at developing new pharmacological tools . This product is provided with a purity of ≥95% and is intended for research and development purposes exclusively . It is strictly for use in laboratory settings and is not certified for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-5-4-10-9(11)7-2-3-8(12)6-7/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKFWMRHNPHESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one typically involves the reaction of 1-methyl-1H-imidazole with cyclopentanone under specific conditions. One common method includes the use of a base to deprotonate the imidazole, followed by nucleophilic addition to the carbonyl group of cyclopentanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the cyclopentanone moiety.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The cyclopentanone moiety can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the cyclopentanone or imidazole rings. Key examples include:

Compound Name Key Substituents/R-Groups Synthesis Method Application/Notes Reference
3-(1-Methyl-1H-imidazol-2-yl)cyclopentan-1-one Cyclopentanone + 1-methylimidazole Conjugate addition/Wittig reaction Catalysis, chiral intermediates
Dimethyl 2-(4-methyl-1-(1-methyl-1H-imidazol-2-yl)-1-oxopentan-3-yl)malonate (7b) Malonate ester + branched alkyl chain Column chromatography (SiO₂) Asymmetric catalysis (ee = 88%)
3-(5-Methoxy-1H-indol-3-yl)-4-methyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-one (9b) Indole + methylpentanone Column chromatography (SiO₂) High stereoselectivity (ee > 90%)
(R)-3-(1-Benzyl-1H-indol-3-yl)-3-(furan-2-yl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (a109) Benzylindole + furan Flash column chromatography (SiO₂) Pharmaceutical candidate (er = 99.8:0.2)

Key Observations :

  • Steric and Electronic Effects : Bulky substituents (e.g., indole in 9b and a109 ) enhance stereoselectivity but reduce solubility in polar solvents .
  • Catalytic Efficiency: The parent compound’s simpler structure (cyclopentanone + imidazole) allows faster reaction kinetics compared to malonate derivatives like 7b, which require additional purification steps .
Physical and Spectroscopic Properties

NMR and HPLC data highlight distinct trends:

Compound $^1$H NMR δ (ppm) Key Peaks $^{13}$C NMR δ (ppm) Key Peaks HPLC ee/er (%)
Target Compound Imidazole H: 7.2–7.5; Cyclopentanone C=O: 210–215 Imidazole C: 120–130; C=O: 205–210 Not reported
7b Malonate CH₂: 3.7–3.9; Imidazole H: 7.3 Malonate C=O: 170–175 88
a109 Furan H: 6.3–6.5; Indole H: 7.8–8.1 Furan C: 110–115; Indole C: 125–130 99.8:0.2

Notable Findings:

  • The imidazole ring’s aromatic protons consistently appear at 7.2–7.5 ppm across analogues .
  • Electron-withdrawing groups (e.g., ketones) deshield adjacent carbons, shifting $^{13}$C NMR peaks upfield .

Biological Activity

3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, including pharmacology and organic synthesis.

The compound belongs to a class of heterocyclic compounds characterized by the presence of an imidazole ring and a cyclopentanone structure. Its molecular formula is C10_{10}H12_{12}N2_2O, and it has been noted for its stability and reactivity in various chemical environments.

The biological activity of 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one is primarily attributed to its ability to interact with specific molecular targets in biological systems. The imidazole moiety can form hydrogen bonds and engage in π-π interactions with proteins, influencing their conformational states and activities. This interaction may lead to the inhibition of certain enzymes or receptors, contributing to its observed biological effects .

Antimicrobial Properties

Research has indicated that 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent in pharmaceuticals.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies involving lipopolysaccharide (LPS)-activated microglial cells showed that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α. This suggests its potential use in treating inflammatory diseases .

Neuroprotective Activity

In neurobiological contexts, 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one has been evaluated for its neuroprotective effects. It promotes neurite outgrowth in PC-12 cells, indicating its potential role in nerve regeneration and repair .

Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces TNF-α production in microglial cells
NeuroprotectivePromotes neurite outgrowth in PC-12 cells

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving LPS-stimulated BV-2 microglial cells, treatment with 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one resulted in a dose-dependent decrease in TNF-α secretion. The IC50_{50} values obtained suggest that this compound could be a promising candidate for further development in anti-inflammatory therapies .

Q & A

Q. What are the established synthetic routes for 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves coupling a cyclopentanone derivative with a functionalized imidazole precursor. Key steps include:

  • Nucleophilic substitution : Reacting 1-methylimidazole with a cyclopentanone bearing a leaving group (e.g., bromine or tosylate) under basic conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product from unreacted starting materials and by-products .
  • Optimization : Yield improvements require precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions .

Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (cyclopentane protons) and δ 7.0–7.5 ppm (imidazole protons) confirm structural motifs .
  • ¹³C NMR : Carbonyl signals near δ 210 ppm and imidazole carbons at δ 120–140 ppm validate connectivity .
    • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 191.12) .
    • IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) further corroborate the structure .

Q. How can X-ray crystallography resolve ambiguities in structural determination?

Single-crystal X-ray diffraction using programs like SHELXL ( ) provides:

  • Bond lengths/angles : Confirms the planarity of the imidazole ring and spatial orientation of the cyclopentane moiety.
  • Torsional angles : Validates steric interactions between substituents, critical for understanding reactivity .
  • Sample preparation requires slow evaporation from acetonitrile or DMSO to obtain diffraction-quality crystals .

Advanced Research Questions

Q. What biological activities are associated with structurally analogous compounds, and how can these guide bioactivity studies?

Imidazole-cyclopentanone hybrids exhibit:

  • Antimicrobial activity : Analogous compounds (e.g., 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole) disrupt microbial cell membranes via lipophilic interactions .
  • Anticancer potential : Imidazole derivatives inhibit kinases (e.g., EGFR) by competing with ATP binding .
  • Methodology : Bioassays (MIC determination, MTT cytotoxicity assays) paired with molecular docking (AutoDock Vina) can identify putative targets .

Q. How do stereochemical and electronic properties influence reactivity in cross-coupling reactions?

  • Steric effects : The methyl group on the imidazole ring hinders nucleophilic attack at the cyclopentanone carbonyl, favoring regioselective modifications at the imidazole nitrogen .
  • Electronic effects : The electron-rich imidazole ring directs electrophilic substitution (e.g., nitration) to the C4/C5 positions .
  • Experimental validation : DFT calculations (Gaussian 16) predict reactive sites, guiding synthetic routes .

Q. What computational strategies predict metabolic stability and pharmacokinetic profiles?

  • ADMET modeling : Tools like SwissADME assess logP (~2.1), suggesting moderate blood-brain barrier permeability .
  • Metabolic pathways : CYP3A4-mediated oxidation of the cyclopentane ring (predicted via MetaSite) highlights potential metabolic liabilities .
  • Validation : Microsomal stability assays (human liver microsomes) quantify half-life (t₁/₂) and intrinsic clearance .

Q. How can reaction pathways be optimized for scalability in multistep syntheses?

  • Catalysis : Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the imidazole ring with >80% yield under microwave irradiation .
  • Flow chemistry : Continuous-flow systems reduce reaction times (from hours to minutes) and improve reproducibility for high-throughput synthesis .
  • Process monitoring : In-line FTIR tracks intermediate formation, enabling real-time adjustments .

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